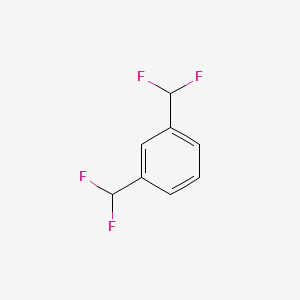

1,3-Bis(difluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Bis(difluoromethyl)benzene, also known as Bisfluoromethylbenzene, is a chemical compound that belongs to the class of organic compounds known as benzene and substituted derivatives. It is a colorless liquid that is used in various scientific research applications due to its unique properties.

Applications De Recherche Scientifique

Synthesis and Characterization of New Fluorine-Containing Polyethers

A study by Fitch et al. (2003) detailed the synthesis of a highly fluorinated monomer, 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene (12F-FBE), through the reaction of the sodium salt of 1,3-bis(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)benzene with pentafluorobenzyl bromide. The resultant 12F-FBE reacted with diphenols to produce soluble, hydrophobic, low dielectric polyethers with moderate thermal stability and glass transition temperatures between 89 and 110 °C (Fitch et al., 2003).

Electronic Structure of π-Conjugated Redox Systems

Fiedler and colleagues (1996) investigated compounds like 1,4-bis(dimesitylboryl)benzene and their electronic structures through UV/vis/near-IR spectroelectrochemistry. Their findings highlight the long-wavelength absorption maxima visible or near-infrared region, showcasing the absorption bands of organoborane anion radicals (Fiedler et al., 1996).

Lanthanide Complexes Based on Bis-diketonate Ligands

Bassett et al. (2004) prepared bis-diketonate ligands linked by a 1,3-phenylene spacer, investigating their properties as sensitizers for lanthanide luminescence. Their research into dinuclear lanthanide complexes reveals significant insights into the luminescence properties and the efficiency of these ligands as sensitizers, particularly for Sm and Nd (Bassett et al., 2004).

Iron-catalysed Fluoroaromatic Coupling Reactions

Hatakeyama and his team (2009) developed a selective cleavage method for sp3-carbon-halogen bonds in iron-catalyzed cross-coupling between polyfluorinated arylzinc reagents and alkyl halides, providing easier access to polyfluorinated aromatic compounds. This advancement opens practical avenues for synthesizing polyfluorinated aromatic compounds with improved selectivity and efficiency (Hatakeyama et al., 2009).

Optimization of 1,3-Bis(Isocyanatomethyl)Benzene Synthesis

Jianxun et al. (2018) explored a green synthesis process for 1,3-Bis(isocyanatomethyl)benzene, demonstrating a safe, convenient, and environmentally friendly synthesis route. This research focuses on optimizing the synthesis from m-xylylenediamine and bis(trichloromethyl) Carbonate, highlighting the potential for industrial application in optical polymer composite materials and construction (Jianxun et al., 2018).

Propriétés

IUPAC Name |

1,3-bis(difluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPZMZNMPALADE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)F)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2683562.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2683564.png)

![6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride](/img/structure/B2683565.png)

![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683566.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2683569.png)

![N-(1-cyanocyclopentyl)-2-[(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B2683571.png)

![2-[2-(Azepan-1-yl)ethyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2683573.png)

![(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2683574.png)